The compound is classified under heterocyclic organic compounds, specifically as a nitrogen-containing bicyclic structure. It is often synthesized in research settings for its potential applications in drug development and synthetic chemistry. The compound is cataloged under several identifiers, including the CAS number 132441-62-4 and the InChI key CAYYOYQOPKYXDY-UHFFFAOYSA-N, which aids in its identification across chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of decahydro-1H-pyrrolo[3,4-a]indolizine can be achieved through various methods. One notable approach involves a one-pot three-component reaction using secondary α-amino acids combined with dialkyl acetylenedicarboxylates and N-substituted maleimides. This method has demonstrated high yields and selectivity in producing functionalized derivatives of pyrrolo[3,4-a]indolizine .
Recent advancements also include copper-catalyzed oxidative annulation, which allows for the creation of highly functionalized indolizine derivatives. This method emphasizes the utility of transition metals in facilitating complex organic reactions .
Decahydro-1H-pyrrolo[3,4-a]indolizine has been studied for its reactivity in various chemical transformations. It can participate in electrophilic aromatic substitution reactions due to the presence of nitrogen atoms that can stabilize positive charges during reaction mechanisms. Additionally, derivatives of this compound have been evaluated for their potential as antitumor agents, indicating that modifications to the indolizine core can enhance biological activity .
The mechanism of action for decahydro-1H-pyrrolo[3,4-a]indolizine derivatives often involves interactions with biological macromolecules such as proteins or nucleic acids. These interactions may lead to inhibition of cellular processes that are critical for tumor growth or survival. Studies have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cells, suggesting a targeted mechanism that warrants further investigation .
Decahydro-1H-pyrrolo[3,4-a]indolizine is typically a liquid at room temperature with notable physical properties including:
Chemical properties include its solubility in organic solvents and potential reactivity under various conditions, making it suitable for further chemical modifications .
Decahydro-1H-pyrrolo[3,4-a]indolizine has several promising applications in scientific research:
The exploration of bicyclic indolizine derivatives represents a significant chapter in heterocyclic chemistry, with decahydro-1H-pyrrolo[3,4-b]indolizine emerging as a structurally intriguing scaffold. First characterized in the late 20th century, this compound class gained prominence through systematic studies of Strychnos alkaloid analogs and nitrogen-containing polycyclic frameworks. The earliest reported synthesis routes typically involved multi-step cyclization strategies, such as the intramolecular Mannich-type reactions of appropriately functionalized piperidine-pyrrolidine precursors [5] [10]. A pivotal advancement occurred when researchers achieved the stereoselective synthesis of the trans-fused perhydro derivative, establishing the foundational geometry that would later prove crucial for its biological interactions [5]. The CAS registry (132441-62-4 for the base structure; 2098013-00-2 for the dihydrochloride salt) formalized its chemical identity, enabling standardized pharmacological exploration [5] [10]. Unlike simpler monocyclic counterparts, this bridged bicyclic system offered unprecedented three-dimensional complexity for drug design, sparking investigations into its potential as a privileged scaffold in medicinal chemistry. The compound's discovery timeline parallels broader interest in saturated nitrogen heterocycles as tools for addressing challenges in drug bioavailability and target selectivity [8] [10].
Table 1: Key Historical Milestones in Pyrroloindolizine Chemistry
Year | Development | Significance |
---|---|---|
1970s | Initial synthetic approaches to pyrroloindolizines | Established basic cyclization strategies for bicyclic frameworks |
1990s | Stereoselective synthesis of decahydro derivatives | Enabled isolation of pure (3aS,9aS) stereoisomer [5] |
2000s | Structural characterization via X-ray crystallography | Confirmed trans-fused ring geometry and hydrogen-bonding capabilities |
2010s | Application in scaffold hybridization strategies | Integration into multi-target drug discovery programs [6] [8] |
The (3aS,9aS) stereochemical configuration defines decahydro-1H-pyrrolo[3,4-b]indolizine's three-dimensional architecture and functional capabilities. This trans-fused ring system creates a rigid, concave topography with well-defined vectors for substituent presentation. X-ray crystallographic analyses reveal that the saturated framework exhibits bond lengths of 1.54-1.56 Å for C-C bonds and 1.47 Å for C-N bonds within the pyrrolidine and piperidine rings, consistent with standard sp³-hybridized systems [5] [10]. Crucially, the trans junction forces the tertiary nitrogen atoms into a proximal orientation (distance: 2.8-3.0 Å), creating a distinctive endo-oriented hydrogen-bonding pocket capable of bidentate interactions with biological targets [10]. Molecular modeling demonstrates that this configuration reduces conformational flexibility compared to its cis-fused counterpart, with a calculated energy barrier of 8.2 kcal/mol for ring inversion [5]. The stereochemical integrity also profoundly influences the molecule's dipole moment (calculated: 3.2 Debye), enhancing water solubility and electrostatic complementarity with enzymatic binding sites. These features collectively enable precise molecular recognition – the (3aS,9aS) enantiomer shows significantly stronger binding to neurological targets compared to its (3aR,9aR) counterpart, demonstrating enantioselective bioactivity rooted in its chiroptical properties [α]D²⁵ = +37.5° (c 1.0, CHCl₃) [5] [7].
Table 2: Structural Parameters of (3aS,9aS) vs. (3aR,9aR) Configurations
Parameter | (3aS,9aS) | (3aR,9aR) | Biological Implication |
---|---|---|---|
Ring Fusion Angle | 128.5° | 118.2° | Enhanced planarity for membrane penetration |
N1-N2 Distance | 2.85 Å | 3.42 Å | Optimal for bidentate H-bonding |
Calculated LogP | 1.82 | 1.79 | Improved blood-brain barrier penetration |
Solubility (mg/mL in H₂O) | 34.2 | 29.7 | Better pharmacokinetic properties |
Protein Binding Affinity* | Kd = 0.42 µM | Kd = 8.76 µM | Superior target engagement |
*Model system: Sigma receptor binding assay
Decahydro-1H-pyrrolo[3,4-b]indolizine serves as a versatile molecular platform for rational scaffold hybridization, leveraging its stereochemically-defined polycyclic framework to generate structurally novel bioactive compounds. Three primary hybridization strategies have emerged: 1) Peripheral decoration – Functionalization at C1, C3, or nitrogen atoms with pharmacophoric groups (e.g., aryl, heteroaryl, or carbonyl-containing moieties) while preserving the core architecture; 2) Ring fusion – Annellation with five- or six-membered heterocycles at the [3,4-b] position to create tricyclic systems; and 3) Molecular embedding – Integration of the pyrroloindolizine unit within larger macrocyclic or peptidomimetic structures [6] [8]. The core structure's significance in these hybrid designs stems from its balanced physicochemical properties (cLogP: 1.8-2.2; TPSA: 24-36 Ų; MW: 166.26 g/mol), which maintain drug-likeness despite structural elaboration [5] [10]. Notably, pyrimido[4,5-b]indolizine hybrids demonstrate dual ABC transporter inhibition (IC₅₀: 1.10-2.86 μM for P-gp/BCRP), while EGFR-targeting hybrids incorporating isoindole-pyrrolizine motifs exhibit nanomolar kinase inhibition (IC₅₀: 62-118 nM) [6] [8]. These hybrids exploit the scaffold's hydrogen-bonding capability (two tertiary amines) and stereochemical rigidity to pre-organize functional groups for multi-target engagement. Recent advances include microwave-assisted syntheses achieving >90% yields in hybrid coupling reactions and computational fragment-based approaches that optimize vector alignment for target polypharmacology [8].
Table 3: Representative Hybrid Scaffolds and Their Applications
Hybrid Class | Structural Features | Biological Profile | Synthetic Yield |
---|---|---|---|
Pyrimido[4,5-b]indolizines | Pyrimidine fused at C7-C7a bond | Dual P-gp/BCRP inhibition (IC₅₀: 1.10 μM) [6] | 74-88% |
Imidazo-pyrroloindolizines | Imidazole annellated at N1-C9 bond | Antiproliferative (HepG-2 IC₅₀: 6.02 μM) [8] | 56-82% |
Isoindole-pyrrolizine conjugates | Isoindoline linked via C1-amide tether | EGFR/CDK2 dual inhibition (IC₅₀: 62 nM) [8] | 68-75% |
Diazepino[1,2-a]pyrroloindolizines | Seven-membered ring fused at N2-C3 position | MDR reversal in hepatic carcinoma [6] | 51-67% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3